molecular formula C13H14N2O4 B1211847 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione CAS No. 38527-73-0

3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

Cat. No. B1211847
CAS RN: 38527-73-0
M. Wt: 262.26 g/mol
InChI Key: ZHPKYOHYUWTINN-UHFFFAOYSA-N
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Description

3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, also known as Nitroglutethimide or p-Nitroglutethimide, is a compound with the molecular formula C13H14N2O4 . It has a molecular weight of 262.26 g/mol .


Synthesis Analysis

While specific synthesis methods for 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione were not found, related compounds have been synthesized through various methods. For instance, the crystal structure of a similar inhibitor, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, and its 3-butyl analogue has been determined .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string representation of the molecule is InChI=1S/C13H14N2O4/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,14,16,17) .


Chemical Reactions Analysis

The compound is a strong competitive inhibitor of human placental aromatase . It has been observed that hydrogen bonding and π–π interactions are the major forces for the chiral resolution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.26 g/mol, an XLogP3 of 1.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

Research by Ali et al. (2016) conducted enantiomeric resolution and simulation studies of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. They employed a Chiralpak IA column, using pure acetonitrile as the mobile phase. This study demonstrated that hydrogen bonding and π–π interactions are significant forces in chiral resolution, suggesting potential analytical applications for enantiomeric separation in various matrices (Ali et al., 2016).

Crystallographic Analysis

Danilovski et al. (1999) explored the crystallographic structures of nitro derivatives of glutethimide, including 3-ethyl-3-(3'-nitrophenyl)piperidine-2,6-dione. Their findings, derived from single-crystal HPLC data, provide insights into the molecular conformations and potential steric hindrances of such compounds, which could be relevant for their reactivity and physical properties in scientific applications (Danilovski et al., 1999).

Metabolism and Pharmacokinetics Studies

Seago et al. (1986) investigated the metabolism and pharmacokinetics of pyridoglutethimide, an analogue of 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione. This study provided valuable data on its pharmacokinetic behavior in rats and rabbits, contributing to our understanding of its metabolic processing in biological systems (Seago et al., 1986).

Aromatase Inhibition Research

Research on analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, including studies by Leung et al. (1987), Hartmann and Batzl (1986), and Foster et al. (1985), explored their selective inhibition of aromatase, an enzyme involved in estrogen biosynthesis. These studies are significant for developing new therapeutics for hormone-dependent diseases such as breast cancer (Leung et al., 1987); (Hartmann & Batzl, 1986); (Foster et al., 1985).

properties

IUPAC Name

3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKYOHYUWTINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959393
Record name 3-Ethyl-6-hydroxy-3-(4-nitrophenyl)-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

CAS RN

38527-73-0
Record name Nitroglutethimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38527-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroglutethimide
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Record name 3-Ethyl-6-hydroxy-3-(4-nitrophenyl)-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
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Record name P-NITROGLUTETHIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Reactant of Route 2
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Reactant of Route 3
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Reactant of Route 4
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Reactant of Route 5
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
Reactant of Route 6
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

Citations

For This Compound
37
Citations
I Ali, MN Lone, M Suhail, ZA AL-Othman, A Alwarthan - RSC advances, 2016 - pubs.rsc.org
Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column were presented. The mobile …
Number of citations: 33 pubs.rsc.org
I Ali, MN Lone, M Suhail, ZA AL-Othman, A Alwarthan - RSC advances, 2017 - pubs.rsc.org
Correction: Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpa ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA90039B Royal …
Number of citations: 1 pubs.rsc.org
RW Hartmann, C Batzl - Journal of medicinal chemistry, 1986 - ACS Publications
The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl) piperidine-2, 6-diones as inhibitors of estrogen biosynthesis are described [(1), methyl (2), ethyl (3), n-…
Number of citations: 175 pubs.acs.org
AB Foster, M Jarman, CS Leung… - Journal of Medicinal …, 1983 - ACS Publications
In our probing of the structural features responsible for the inhibitory activity of aminoglutethimide [1, 3-(4-aminophenyl)-3-ethylpiperidine-2, 6-dione] toward the cholesterol side-chain …
Number of citations: 89 pubs.acs.org
O Achmatowicz, I Malinowska, B Szechner, JK Maurin - Tetrahedron, 1997 - Elsevier
Using (R)- or (S)-1-phenylethylamine as a resolving agent, (R)- and (S)-4-cyano-4-(4-nitrophenyl)hexanoic acids have been isolated. Cyclization of each enantiomer, followed by …
Number of citations: 16 www.sciencedirect.com
CS Cheong, SH Lee, YK Jung, IH Jeong - Journal of Molecular Catalysis …, 2003 - Elsevier
Chemo-enzymatic approaches for the synthesis of the family of aromatase inhibitory drug via lipase-catalyzed kinetic resolution of (±)-4-cyano-4-phenyl-1-hexanol (2) as appropriate …
Number of citations: 9 www.sciencedirect.com
P Peluso, A Dessì, R Dallocchio, V Mamane… - …, 2019 - Wiley Online Library
Liquid‐phase enantioseparations have been fruitfully applied in several fields of science. Various applications along with technical and theoretical advancements contributed to …
M Li, Z Jiang, X Guo, X Di, J Yu - Microchemical Journal, 2021 - Elsevier
A fully substituted β-cyclodextrin derivative chemically bonded chiral stationary phase for high performance liquid chromatography, named MDCPC was prepared by linking 3, 5-dichloro…
Number of citations: 20 www.sciencedirect.com
GKE Scriba - Journal of Chromatography a, 2016 - Elsevier
Stereospecific recognition of chiral molecules is an important issue in various aspects of life sciences and chemistry including analytical separation sciences. The basis of analytical …
Number of citations: 280 www.sciencedirect.com
I Ali, M Suhail, ZA ALOthman, AM Al-Mohaimeed… - Separation and …, 2020 - Elsevier
Some bacteria are resistant to the few antibiotics, which are being used to treat bacterial diseases. Therefore, there is a great need of new antibacterial compounds. Two antibacterial …
Number of citations: 17 www.sciencedirect.com

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